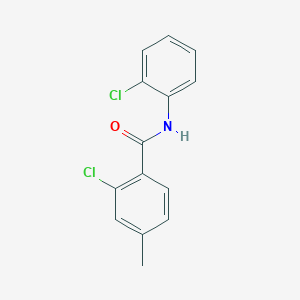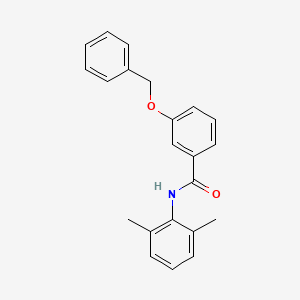![molecular formula C10H15NOS B5873405 4-[(3-methyl-2-thienyl)methyl]morpholine](/img/structure/B5873405.png)
4-[(3-methyl-2-thienyl)methyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-methyl-2-thienyl)methyl]morpholine, also known as MTM, is a chemical compound that has been widely used in scientific research. It is a morpholine derivative that has a thienylmethyl substituent at the 4-position. MTM has been found to exhibit a wide range of biological activities, making it a valuable tool in various fields of research.
Wirkmechanismus
The exact mechanism of action of 4-[(3-methyl-2-thienyl)methyl]morpholine is not fully understood. However, it has been suggested that 4-[(3-methyl-2-thienyl)methyl]morpholine may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects:
4-[(3-methyl-2-thienyl)methyl]morpholine has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 4-[(3-methyl-2-thienyl)methyl]morpholine has also been found to reduce inflammation and pain in animal models. In addition, 4-[(3-methyl-2-thienyl)methyl]morpholine has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(3-methyl-2-thienyl)methyl]morpholine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 4-[(3-methyl-2-thienyl)methyl]morpholine is also stable under a wide range of conditions, making it easy to handle and store. However, 4-[(3-methyl-2-thienyl)methyl]morpholine has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-[(3-methyl-2-thienyl)methyl]morpholine. One area of interest is the development of 4-[(3-methyl-2-thienyl)methyl]morpholine derivatives with improved pharmacological properties. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 4-[(3-methyl-2-thienyl)methyl]morpholine. Finally, there is a need for further studies to evaluate the safety and efficacy of 4-[(3-methyl-2-thienyl)methyl]morpholine in animal models and humans.
Synthesemethoden
4-[(3-methyl-2-thienyl)methyl]morpholine can be synthesized through a multi-step process starting from 3-methylthiophene. The first step involves the reaction of 3-methylthiophene with chloroacetyl chloride to form 3-(chloroacetyl)-2-methylthiophene. This intermediate is then reacted with morpholine to yield 4-(2-methylthien-3-yl)morpholine. Finally, the thienylmethyl group is introduced through a Grignard reaction to obtain 4-[(3-methyl-2-thienyl)methyl]morpholine.
Wissenschaftliche Forschungsanwendungen
4-[(3-methyl-2-thienyl)methyl]morpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. 4-[(3-methyl-2-thienyl)methyl]morpholine has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-[(3-methylthiophen-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-9-2-7-13-10(9)8-11-3-5-12-6-4-11/h2,7H,3-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVLGSHKRVSEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5873330.png)
![N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5873333.png)
![2-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B5873348.png)

![1-{3-[(2-chloro-4-nitrophenyl)thio]propanoyl}pyrrolidine](/img/structure/B5873358.png)
![ethyl 1-[4-(dimethylamino)benzoyl]-4-piperidinecarboxylate](/img/structure/B5873384.png)
![1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5873386.png)
![isopropyl 4-(aminocarbonyl)-5-[(cyclopentylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5873393.png)



![1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5873420.png)
